3-(3,3-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine
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Overview
Description
3-(3,3-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine is a chemical compound that features a piperidine ring substituted with difluoro and sulfonyl groups, and a phenylamine moiety with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoro groups.
Sulfonylation: The piperidine ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Amination: The phenylamine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine moieties.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,3-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action for compounds like 3-(3,3-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine would depend on their specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluoro-piperidine-1-sulfonyl)-phenylamine
- 4-Fluoro-phenylamine
- Piperidine-1-sulfonyl derivatives
Uniqueness
The unique combination of difluoro, sulfonyl, and fluoro groups in 3-(3,3-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinities, or unique electronic characteristics, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-9-3-2-8(15)6-10(9)19(17,18)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFMSNILYHZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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